8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
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Overview
Description
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is a chemical compound known for its unique structure and versatile applications in scientific research. This compound is characterized by the presence of a methoxyphenyl group attached to an octahydropyrrolo[1,2-a]pyrimidine core, making it a valuable material in various fields such as drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product. Common synthetic routes include:
Cyclization Reactions: Involving the formation of the pyrrolo[1,2-a]pyrimidine ring system.
Substitution Reactions: Introducing the methoxyphenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl or carbonyl group.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Introduction of different functional groups to the core structure.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum for substitution reactions.
Major Products
Scientific Research Applications
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine is utilized in various scientific research areas:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Industry: Used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 8A-(4-hydroxyphenyl)octahydropyrrolo[1,2-a]pyrimidine
- 8A-(4-chlorophenyl)octahydropyrrolo[1,2-a]pyrimidine
- 8A-(4-nitrophenyl)octahydropyrrolo[1,2-a]pyrimidine
Uniqueness
8A-(4-methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine stands out due to the presence of the methoxy group, which imparts unique electronic and steric properties. This makes it particularly suitable for specific applications in drug development and material science, where precise molecular interactions are crucial.
Properties
IUPAC Name |
8a-(4-methoxyphenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-17-13-6-4-12(5-7-13)14-8-2-10-16(14)11-3-9-15-14/h4-7,15H,2-3,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGLPQRIWNNHRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCCN2CCCN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587722 |
Source
|
Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904817-50-1 |
Source
|
Record name | 8a-(4-Methoxyphenyl)octahydropyrrolo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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